molecular formula C16H22O B107621 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone CAS No. 17610-21-8

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No. B107621
CAS RN: 17610-21-8
M. Wt: 230.34 g/mol
InChI Key: IHUSZOMIBSDQTB-UHFFFAOYSA-N
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Description

The compound "1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" is a chemical derivative of tetrahydronaphthalene, which is a saturated form of naphthalene. This compound is structurally characterized by the presence of a tetramethyl group and an ethanone moiety attached to the tetrahydronaphthalene core. The compound's derivatives and related structures have been explored for various chemical properties and biological activities .

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been reported through various methods. For instance, a one-step procedure was developed for the multigram synthesis of 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione, which is closely related to the compound . Additionally, the synthesis of Schiff base compounds involving tetrahydronaphthalene as a precursor has been characterized by spectroscopic methods, indicating the versatility of tetrahydronaphthalene derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been extensively studied using various techniques. For example, the crystal structure of a closely related compound, 1-[(1R*,4S*)-4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone, revealed a half-chair conformation with specific orientations of the methyl and acetyl groups . Such detailed structural information is crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives participate in a range of chemical reactions. They have been used as precursors for the synthesis of thiazolidinones and benzothiazepinones, with the reaction outcomes influenced by the nature of substituents on the arenealdehydes used . The reactivity of these compounds is also demonstrated in their ability to form Schiff bases and undergo further transformations, as evidenced by the synthesis of (Z)-1-((5,6,7,8-tetrahydronaphthalen-1-ylamino)methylene)naphthalen-2(1H)-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are diverse and have been the subject of various studies. For instance, the fluorescence enhancement of europium (III) perchlorate by 1,10-phenanthroline on a naphthalene-ethanone complex indicates the potential of these compounds in materials science . Additionally, the antioxidant and tumor inhibitory activities of certain derivatives highlight their significance in medicinal chemistry . Computational studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to predict the properties and behavior of these compounds in different environments .

Scientific Research Applications

  • Fragrance and Odorant Chemistry

    • A study by Büttner et al. (2007) involved the synthesis of disila‐okoumal, a silicon analogue of the ambergris odorant okoumal, from 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)ethanone. The resulting compounds exhibited typical ambery odor notes with woody facets (Büttner et al., 2007).
  • Chemical Synthesis and Reactivity

    • Hossini et al. (2011) conducted a Friedel-Craft acylation study using a compound synthesized from 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, showcasing its potential in chemical reactions and compound synthesis (Hossini et al., 2011).
  • Antiviral Applications

    • Mohamed et al. (2010) explored the synthesis of heterocyclic derivatives conjugated with the tetrahydronaphthalene moiety from 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, demonstrating significant antiviral activities comparable to Acyclovir (Mohamed et al., 2010).
  • Synthesis of Derivatives for Various Applications

    • Zherebtsov et al. (2020) developed a one-step procedure for synthesizing derivatives of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol from 1-substituted derivatives, highlighting its versatility in creating various chemical compounds (Zherebtsov et al., 2020).
  • Silicon-Based Drugs and Odorants

    • Büttner et al. (2007) also demonstrated the use of 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, synthesized from 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, in the development of silicon-based drugs and odorants (Büttner et al., 2007).
  • Anticancer Activity

    • Amin et al. (2009) synthesized tetralin-6-ylpyridine and tetralin-6-ylpyrimidine derivatives starting from 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone, assessing their anticancer activity, particularly against liver and breast cancer (Amin et al., 2009).
  • Photochemical Studies

    • Beckwith et al. (1988) conducted a photochemistry study on benzobicyclo[2.2.2]octan-2-ones, synthesized from compounds related to 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, unveiling various photoproducts and their potential applications (Beckwith et al., 1988).
  • Eco-Friendly Chemical Synthesis

    • Damera and Pagadala (2023) explored an eco-friendly approach for constructing multi-functionalized benzenes using derivatives of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, demonstrating the compound's potential in sustainable chemistry practices (Damera & Pagadala, 2023).
  • Gold-Catalyzed Reactions

    • Chan et al. (2009) investigated the gold-catalyzed isomerization of 2-alkynyl-1-tetralones, derived from 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, which resulted in the formation of 2-naphthylmethyl ketones, highlighting the compound's role in facilitating gold-catalyzed chemical reactions (Chan et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, and H319. Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Future Directions

The compound is a synthetic ketone fragrance also known as OTNE (octahydrotetramethyl acetophenone) and by other commercial trade names such as: Iso E Super, Iso Gamma Super, Anthamber, Amber Fleur, Boisvelone, Iso Ambois, Amberlan, Iso Velvetone, Orbitone, Amberonne. It is a synthetic woody odorant and is used as a fragrance ingredient in perfumes, laundry products, and cosmetics . Its future directions could involve further exploration of its uses in these areas.

properties

IUPAC Name

1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUSZOMIBSDQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372661
Record name 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

CAS RN

17610-21-8
Record name 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3.45 g (25.9 mmol) aluminum chloride in 15 ml methylene chloride was cooled under argon in an ice/salt bath and treated while stirring with a mixture of 4 g (21.2 mmol) 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro naphthalene (from Example 2) and 1.94 g (24.7 mmol) acetylchloride via a dropping funnel over a period of 0.5 hours. Then the cooling bath was removed, the mixture stirred for 2 hours at room temperature and the reaction quenched with ice. The organic layer was recovered and the aqueous layer extracted with 2×50 ml methylene chloride.
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Synthesis routes and methods II

Procedure details

A suspension of 3.45 g (25.9 mmol) aluminum chloride in 15 ml methylene chloride was cooled under argon in an ice-salt bath and treated with stirring with a mixture of 4 g (21.2 mmol) 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene and 1.94 g (24.7 mmol) acetyl chloride via a dropping funnel over a period of thirty minutes. The cooling bath was removed and the mixture stirred for 2 hours, then quenched with ice. The organic layer was separated and the aqueous layer extracted with 2×50 ml methylene chloride. Organic extracts were combined and washed with water and saturated NaHCO3 solution and then dried (MgSO4). Solvent was removed in-vacuo and the residue distilled by the kugelrohr method (90° C.; 0.45 mm) to give the title compound as a colorless oil. PMR (CDCl3): δ 1.32 (6H, s), 1.33 (6H, s), 1.72 (4H, s), 2.60 (3H, s), 7.41 (1H, d, J~8.9 Hz), 7.71 (1H, dd, J~8.8, 2.6 Hz) 7.96 (1H, d, J~2.6 Hz).
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Synthesis routes and methods III

Procedure details

5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-naphthalene is reacted with acetyl chloride and aluminium chloride in nitrobenzene to give (5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl) methyl ketone. Reduction of this ketone with lithium aluminium hydride in ether yields 5,6,7,8-tetrahydro-α-5,5,8,8-pentamethyl-2-naphthalene-methanol which is converted by treatment with phosphorus tribromide in ether/hexane in the presence of a small amount of pyridine into 2-bromoethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene. This bromoethyl compound is converted by treatment with triphenylphosphine in xylene while heating for 12 hours into [1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-ethyl]-triphenylphosphonium bromide which, in a Wittig reaction with 4-ethoxycarbonyl-benzaldehyde, yields p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-propenyl]-benzoic acid ethyl ester of melting point 90°-91° C. This ester is reduced with lithium aluminum hydride in ether/tetrahydrofuran to give p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-propenyl]-benzyl alcohol of melting point 123°-124° C. (from methanol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Citations

For This Compound
1
Citations
AS Gurkan-Alp, M Mumcuoglu, CA Andac… - European journal of …, 2012 - Elsevier
In this study, novel (E)-3-(5-substituted-1H-indol-3-yl)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one (5(a–e)) derivatives were synthesized and their …
Number of citations: 43 www.sciencedirect.com

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